molecular formula C20H13NO2S B12918416 S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate CAS No. 62572-77-4

S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate

Cat. No.: B12918416
CAS No.: 62572-77-4
M. Wt: 331.4 g/mol
InChI Key: MQDDPMUUXPQKMJ-UHFFFAOYSA-N
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Description

S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate is a structurally complex organic compound characterized by a benzene ring substituted with a benzoxazole moiety at the 4-position and a carbothioate ester group at the 1-position.

Properties

CAS No.

62572-77-4

Molecular Formula

C20H13NO2S

Molecular Weight

331.4 g/mol

IUPAC Name

S-phenyl 4-(1,3-benzoxazol-2-yl)benzenecarbothioate

InChI

InChI=1S/C20H13NO2S/c22-20(24-16-6-2-1-3-7-16)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)23-19/h1-13H

InChI Key

MQDDPMUUXPQKMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction can be efficiently carried out under mild conditions and is often characterized by the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine . The reaction conditions are generally mild, making the process efficient and yielding high-purity products.

Industrial Production Methods

Industrial production of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate involves its ability to absorb UV light and generate free radicals, which initiate polymerization reactions. This property makes it an effective photoinitiator in UV-curing processes . Additionally, its interaction with biological targets such as tyrosinase involves binding to the enzyme’s active site, inhibiting its activity and thus reducing melanin production .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions can be highlighted through comparisons with related benzoate and heterocyclic derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Potential Applications Key Differences
S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate Benzene + benzoxazole + thioester Carbothioate (S-phenyl), benzoxazole Fluorescent probes, catalytic studies Thioester enhances electrophilicity
Phenyl benzoate (CAS 93-99-2) Benzene + ester Ester (O-phenyl) Plasticizers, fragrances Lacks heterocyclic benzoxazole
Methyl benzoate (CAS 93-58-3) Benzene + aliphatic ester Ester (methyl) Solvents, flavoring agents Simpler aliphatic ester; no sulfur
2-(1-Benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl)quinolines Quinoline + benzoxazole + benzofuran Benzoxazole, benzofuran, quinoline Blue-green fluorescent probes Quinoline scaffold; dual heterocycles

Key Observations

Functional Group Impact: The thioester group in this compound increases its electrophilicity compared to phenyl benzoate (CAS 93-99-2) and methyl benzoate (CAS 93-58-3), which contain oxygen-based esters. This makes the thioester more reactive in nucleophilic substitution reactions .

Structural Complexity :

  • Compared to aliphatic benzoates (e.g., isopropyl benzoate, CAS 939-48-0), the compound’s rigid benzoxazole-thioester architecture may enhance thermal stability and binding affinity in supramolecular systems.

Biological and Material Applications :

  • While phenyl benzoate derivatives are commonly used in industrial applications (e.g., fragrances), this compound’s heterocyclic-thioester hybrid structure aligns with recent trends in designing photoactive materials and enzyme inhibitors .

Research Findings and Limitations

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